molecular formula C5H8O4S B2581255 3-(Ethanesulfonyl)prop-2-enoic acid CAS No. 1704365-62-7

3-(Ethanesulfonyl)prop-2-enoic acid

Cat. No.: B2581255
CAS No.: 1704365-62-7
M. Wt: 164.18
InChI Key: ILZDLDYFUFHBAS-ONEGZZNKSA-N
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Description

3-(Ethanesulfonyl)prop-2-enoic acid is an organic compound with the molecular formula C5H8O4S It is characterized by the presence of an ethanesulfonyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CH2=CHCOOH+CH3CH2SO2ClCH2=CHCOOCH2CH2SO2H+HCl\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{SO}_2\text{H} + \text{HCl} CH2​=CHCOOH+CH3​CH2​SO2​Cl→CH2​=CHCOOCH2​CH2​SO2​H+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of ethanesulfonic acid derivatives.

    Reduction: Formation of ethanethiol or ethyl sulfide derivatives.

    Substitution: Formation of various substituted prop-2-enoic acid derivatives.

Scientific Research Applications

3-(Ethanesulfonyl)prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid (Prop-2-enoic acid): Similar backbone structure but lacks the ethanesulfonyl group.

    Methanesulfonylprop-2-enoic acid: Contains a methanesulfonyl group instead of an ethanesulfonyl group.

    Ethanesulfonic Acid: Lacks the prop-2-enoic acid backbone.

Uniqueness

3-(Ethanesulfonyl)prop-2-enoic acid is unique due to the presence of both the ethanesulfonyl and prop-2-enoic acid moieties

Properties

IUPAC Name

(E)-3-ethylsulfonylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZDLDYFUFHBAS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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